molecular formula C5H9ClFNO2 B3244987 (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1648910-82-0

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3244987
CAS No.: 1648910-82-0
M. Wt: 169.58
InChI Key: UCWWFZQRLUCRFQ-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines. It is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reagent concentrations.

    Purification: Employing techniques like crystallization, distillation, and chromatography to achieve high purity.

    Scalability: Ensuring the process is scalable from laboratory to industrial scale without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances binding affinity and selectivity towards target proteins or enzymes. The carboxylic acid group facilitates interactions with active sites, leading to inhibition or modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-4-chloropyrrolidine-2-carboxylic acid hydrochloride
  • (2R,4S)-4-bromopyrrolidine-2-carboxylic acid hydrochloride
  • (2R,4S)-4-iodopyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make it a valuable tool in drug design and other scientific applications.

Properties

IUPAC Name

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWFZQRLUCRFQ-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.